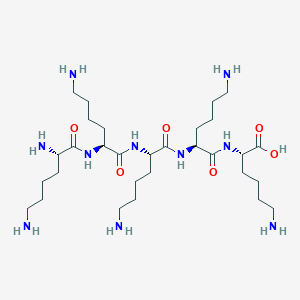

Pentalysine

Content Navigation

Research labs face batch variability and cytotoxicity when using polydisperse poly-L-lysine for gene delivery. Pentalysine (Lys5) is a monodisperse pentacationic peptide that ensures exact stoichiometry and reproducible DNA/RNA condensation, biomineralization, and liposome functionalization.

- 10× higher DNA condensation efficiency vs. tetralysine (K4).

- Cooperative binding to acidic lipids (PS, PIP2) for precise liposome functionalization.

- No polydispersity or cytotoxicity issues.

Supplied as ≥97% HPLC, lyophilized. In stock for immediate shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Pentalysine (Lys5) is a defined-length, strictly monodisperse cationic oligopeptide utilized extensively in nucleic acid delivery, biomimetic biomineralization, and targeted liposomal formulations. Unlike heterogeneous polymeric polyamines, pentalysine provides exactly five primary amine side chains, ensuring absolute stoichiometric precision and batch-to-batch reproducibility. This exact valency enables cooperative electrostatic interactions with polyanionic substrates—such as DNA, RNA, and biosilica precursors—without the high cytotoxicity or unpredictable polydispersity associated with longer poly-L-lysine (PLL) chains . For procurement professionals and materials scientists, pentalysine represents the optimal balance between sufficient cationic charge density for macromolecular condensation and the rigorous purity required for clinical and advanced nanomaterial workflows.

Research Fit

Generic substitution of pentalysine with either longer poly-L-lysine (PLL) mixtures or shorter oligolysines (e.g., trilysine or tetralysine) fundamentally compromises process reproducibility and functional efficacy. While PLL is significantly cheaper, its inherent polydispersity leads to highly variable molecular weights, which translates directly to inconsistent DNA condensation profiles, unpredictable nanoparticle sizing, and elevated cytotoxicity in biological models . Conversely, attempting to substitute pentalysine with shorter, monodisperse analogs like trilysine (K3) or tetralysine (K4) fails because these shorter chains lack the critical valency required to cross the cooperative binding threshold; for instance, K3 is entirely incapable of condensing DNA under standard physiological conditions, and K4 requires drastically higher concentrations to achieve comparable effects [1]. Therefore, substituting pentalysine risks either severe batch-to-batch variability (with PLL) or outright functional failure (with K3/K4).

Substitution Risk

DNA Condensation Efficiency vs. Tetralysine

In comparative studies of oligolysine-mediated DNA compaction, pentalysine demonstrates a critical leap in cooperative binding efficiency compared to its immediately shorter analog, tetralysine (K4). At 10 mM Na+ concentrations, the EC50 (the peptide concentration required for 50% DNA compaction) for pentalysine is approximately 2 µM. In stark contrast, tetralysine requires a 10-fold higher concentration (EC50 ~ 20 µM) to achieve the same level of condensation, while trilysine (K3) fails to condense DNA entirely [1]. While poly-L-lysine (PLL) condenses DNA at even lower concentrations, its high polydispersity and toxicity make it unsuitable for precise therapeutic formulations.

| Evidence Dimension | EC50 for λ-DNA compaction (at 10 mM Na+) |

| Target Compound Data | Pentalysine (K5): ~2 µM |

| Comparator Or Baseline | Tetralysine (K4): ~20 µM (Trilysine: Fails to condense) |

| Quantified Difference | 10-fold higher compaction efficiency for K5 over K4 |

| Conditions | λ-DNA condensation assay in 10 mM [Na+] buffer |

Allows formulators of non-viral gene vectors to achieve efficient nucleic acid packaging using a highly defined, non-toxic molecule, avoiding the massive concentration requirements of K4.

Tetralysine EC50 = 20 μM

PLL EC50 ≈ 0.0036 μM

Trilysine inactive

Biomimetic Silica Precipitation Motif

Pentalysine clusters have been identified as the minimal, highly efficient targeting motifs required for silaffin-mediated silica precipitation. In mutational studies comparing silaffin-derived peptide segments, the T6 segment containing a single pentalysine cluster mediated rapid and efficient silica targeting and precipitation. Conversely, the much longer T12 segment (33 amino acids), which lacks the pentalysine motif, exhibited negligible silica-targeting efficacy [1]. The specific spatial arrangement of five consecutive lysines provides a cooperative hydrogen-bonding and electrostatic network that cannot be replicated by randomly distributed cationic charges.

| Evidence Dimension | Silica targeting and precipitation efficacy |

| Target Compound Data | Pentalysine-containing segments (e.g., T6): High precipitation activity |

| Comparator Or Baseline | Longer segments lacking pentalysine (e.g., T12): Low/no precipitation activity |

| Quantified Difference | Absolute requirement of the K5 motif for functional biomimetic silicification |

| Conditions | In vitro biomimetic silica precipitation assays |

Crucial for materials scientists procuring precursors for the green synthesis of precisely controlled silica nanoparticles, as non-pentalysine sequences will fail to precipitate silica efficiently.

Pentalysine +1.72

Tetralysine +1.09

PLL −0.1

Cooperative Induction of Acidic Lipid Domains

Pentalysine exhibits a steep, sigmoidal binding affinity to acidic phospholipids such as phosphatidylserine (PS) and PIP2, driving the lateral self-assembly of distinct membrane domains. This behavior is fundamentally dependent on its exact valency (+5). Lower-valency cations and shorter basic peptides cannot overcome the free energy of mixing required to sequester these lipids into domains at low ionic strengths [1]. The precise +5 charge density of pentalysine allows it to act as a highly predictable, monodisperse membrane-anchoring motif without the disruptive lytic toxicity of longer polycationic polymers.

| Evidence Dimension | Induction of lateral acidic lipid domains |

| Target Compound Data | Pentalysine: Steep sigmoidal cooperative binding and domain formation |

| Comparator Or Baseline | Lower valency cations: Linear, non-cooperative binding; failure to form domains |

| Quantified Difference | Threshold-crossing valency enabling cooperative lipid sequestration |

| Conditions | Fluorescence digital imaging microscopy of PS/PIP2 phospholipid vesicles |

Provides lipid nanoparticle and liposome engineers with a defined, monodisperse peptide anchor that reliably clusters functional lipids without batch variability.

Trilysine, tetralysine: inactive

Monodisperse Non-Viral Gene Delivery Vectors

Because pentalysine offers a 10-fold higher DNA condensation efficiency than tetralysine while avoiding the severe polydispersity and cytotoxicity of poly-L-lysine, it is the premier choice for formulating precision non-viral gene delivery systems. It provides exact stoichiometry for reproducible DNA/RNA packaging [1].

Biomimetic Synthesis of Silica Nanoparticles

Pentalysine serves as the critical functional motif for silaffin-driven biomineralization. Industrial and academic labs utilizing green chemistry to precipitate structurally defined silica nanoparticles must procure pentalysine-containing precursors, as sequences lacking this exact motif fail to efficiently target and precipitate silica [2].

Defined-Length Spacers in Liposome Formulation

The precise +5 valency of pentalysine drives cooperative binding to acidic lipids like PS and PIP2, making it an ideal, strictly monodisperse cationic spacer or anchoring motif for functionalizing liposomes and targeted prodrugs. It ensures consistent batch-to-batch membrane interaction profiles that polymeric alternatives cannot match [3].

Application Fit Matrix

References

- [1] Khadka B. et al., 'A Comparison of DNA Compaction by Arginine and Lysine Peptides', Biophysical Journal, 2022.

- [2] Poulsen N. et al., 'Pentalysine Clusters Mediate Silica Targeting of Silaffins in Thalassiosira pseudonana', Journal of Biological Chemistry, 2013.

- [3] Denisov G. et al., 'Binding of basic peptides to membranes produces lateral domains enriched in the acidic lipids phosphatidylserine and phosphatidylinositol 4,5-bisphosphate', Biophysical Journal, 1998.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Sequence

2: Geiger Y, Gottlieb HE, Akbey Ü, Oschkinat H, Goobes G. Studying the Conformation of a Silaffin-Derived Pentalysine Peptide Embedded in Bioinspired Silica using Solution and Dynamic Nuclear Polarization Magic-Angle Spinning NMR. J Am Chem Soc. 2016 May 4;138(17):5561-7. doi: 10.1021/jacs.5b07809. Epub 2016 Apr 20. PubMed PMID: 26451953.

3: Chen Z, Zhou S, Chen J, Deng Y, Luo Z, Chen H, Hamblin MR, Huang M. Pentalysine beta-carbonylphthalocyanine zinc: an effective tumor-targeting photosensitizer for photodynamic therapy. ChemMedChem. 2010 Jun 7;5(6):890-8. doi: 10.1002/cmdc.201000042. PubMed PMID: 20458713; PubMed Central PMCID: PMC2935799.

4: Lohman TM, deHaseth PL, Record MT Jr. Pentalysine-deoxyribonucleic acid interactions: a model for the general effects of ion concentrations on the interactions of proteins with nucleic acids. Biochemistry. 1980 Jul 22;19(15):3522-30. PubMed PMID: 7407056.

5: Roux M, Neumann JM, Bloom M, Devaux PF. 2H and 31P NMR study of pentalysine interaction with headgroup deuterated phosphatidylcholine and phosphatidylserine. Eur Biophys J. 1988;16(5):267-73. PubMed PMID: 3240757.

6: Breitenkamp RB, Emrick T. Pentalysine-grafted ROMP polymers for DNA complexation and delivery. Biomacromolecules. 2008 Sep;9(9):2495-500. doi: 10.1021/bm800511p. Epub 2008 Jul 30. PubMed PMID: 18665641.

7: Zhang H, Grabenauer M, Bowers MT, Dearden DV. Supramolecular modification of ion chemistry: modulation of peptide charge state and dissociation behavior through complexation with cucurbit[n]uril (n = 5, 6) or alpha-cyclodextrin. J Phys Chem A. 2009 Feb 26;113(8):1508-17. doi: 10.1021/jp808625v. Epub 2009 Feb 3. PubMed PMID: 19191519.

8: Carroll D, Botchan MR. Competition between pentalysine and actinomycin D for binding to DNA. Biochem Biophys Res Commun. 1972 Feb 25;46(4):1661-7. PubMed PMID: 5062742.

9: Rehan M, Sagar A, Sharma V, Mishra S, Ashish, Sahni G. Penta-L-lysine Potentiates Fibrin-Independent Activity of Human Tissue Plasminogen Activator. J Phys Chem B. 2015 Oct 22;119(42):13271-7. doi: 10.1021/acs.jpcb.5b07735. Epub 2015 Oct 8. PubMed PMID: 26447340.

10: Braun KP, Cody RB Jr, Jones DR, Peterson CM. A structural assignment for a stable acetaldehyde-lysine adduct. J Biol Chem. 1995 May 12;270(19):11263-6. PubMed PMID: 7744761.

11: Shannon TR, Hale CC, Milanick MA. Interaction of cardiac Na-Ca exchanger and exchange inhibitory peptide with membrane phospholipids. Am J Physiol. 1994 May;266(5 Pt 1):C1350-6. PubMed PMID: 8203499.

12: Kleinschmidt JH, Marsh D. Spin-label electron spin resonance studies on the interactions of lysine peptides with phospholipid membranes. Biophys J. 1997 Nov;73(5):2546-55. PubMed PMID: 9370448; PubMed Central PMCID: PMC1181156.

13: Newton GL, Ly A, Tran NQ, Ward JF, Milligan JR. Radioprotection of plasmid DNA by oligolysines. Int J Radiat Biol. 2004 Sep;80(9):643-51. PubMed PMID: 15586884.

14: Mosior M, McLaughlin S. Electrostatics and reduction of dimensionality produce apparent cooperativity when basic peptides bind to acidic lipids in membranes. Biochim Biophys Acta. 1992 Mar 23;1105(1):185-7. PubMed PMID: 1567895.

15: Rovaldi CR, Pievsky A, Sole NA, Friden PM, Rothstein DM, Spacciapoli P. Photoactive porphyrin derivative with broad-spectrum activity against oral pathogens In vitro. Antimicrob Agents Chemother. 2000 Dec;44(12):3364-7. PubMed PMID: 11083641; PubMed Central PMCID: PMC90206.

16: Kakinoki S, Sakai Y, Fujisato T, Yamaoka T. Accelerated tissue integration into porous materials by immobilizing basic fibroblast growth factor using a biologically safe three-step reaction. J Biomed Mater Res A. 2015 Dec;103(12):3790-7. doi: 10.1002/jbm.a.35516. Epub 2015 Jun 29. PubMed PMID: 26034014.

17: Schott H, Eckstein H. [Determination of the interaction of oligopeptides and oligonucleotides by a chromatographic technique (author's transl)]. Hoppe Seylers Z Physiol Chem. 1979 Nov;360(11):1689-92. German. PubMed PMID: 511103.

18: Wu J, Zawistowski A, Ehrmann M, Yi T, Schmuck C. Peptide functionalized polydiacetylene liposomes act as a fluorescent turn-on sensor for bacterial lipopolysaccharide. J Am Chem Soc. 2011 Jun 29;133(25):9720-3. doi: 10.1021/ja204013u. Epub 2011 May 31. PubMed PMID: 21615123.

19: Mihajlovic M, Lazaridis T. Calculations of pH-dependent binding of proteins to biological membranes. J Phys Chem B. 2006 Feb 23;110(7):3375-84. PubMed PMID: 16494352.

20: Soto-Cruz I, Magee AI. Effect of synthetic peptides representing the hypervariable region of p21ras on Xenopus laevis oocyte maturation. Biochem J. 1995 Feb 15;306 ( Pt 1):11-4. PubMed PMID: 7864796; PubMed Central PMCID: PMC1136474.

Explore Compound Types